molecular formula C16H9F3N4OS B5977926 N-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine

N-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine

货号 B5977926
分子量: 362.3 g/mol
InChI 键: AYULLHRYBLVTJR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine” is a chemical compound with the molecular formula C16H9F3N4OS . Its average mass is 362.329 Da and its monoisotopic mass is 362.044922 Da .


Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . For instance, the synthesis of 2-trifluoromethyl thiazoles involves a [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzoxazol-2-amine core substituted with a 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl group . Further analysis would require more specific data or computational modeling.

作用机制

N-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine is a hypoxia-activated prodrug that is selectively activated in hypoxic regions of tumors. Hypoxia is a common feature of solid tumors and is associated with tumor aggressiveness and resistance to therapy. This compound is activated by the enzyme nitroreductase, which is upregulated in hypoxic regions of tumors. The activation of this compound results in the release of the cytotoxic agent bromo-isophosphoramide mustard (Br-IPM), which induces DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce tumor cell death and inhibit tumor growth in preclinical models. It has also been shown to decrease tumor hypoxia and increase tumor perfusion, which may enhance the delivery of chemotherapy and radiation therapy to tumors. This compound has also been shown to modulate the immune response to tumors, which may enhance the efficacy of immunotherapy.

实验室实验的优点和局限性

One of the main advantages of N-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine is its selective activation in hypoxic regions of tumors, which may reduce off-target toxicity. This compound has also shown efficacy in a wide range of tumor types and has the potential to enhance the efficacy of radiation therapy and chemotherapy. However, this compound has some limitations for lab experiments, including its relatively short half-life and the need for hypoxic conditions for activation.

未来方向

For N-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine development include the optimization of dosing and scheduling, the development of combination therapies with other cancer treatments, and the identification of biomarkers for patient selection. This compound may also have potential applications in other hypoxic diseases, such as ischemic heart disease and stroke. Further preclinical and clinical studies are needed to fully understand the potential of this compound for cancer treatment and other hypoxic diseases.
Conclusion:
In conclusion, this compound is a hypoxia-activated prodrug that has shown promising results in preclinical studies for cancer treatment. Its selective activation in hypoxic regions of tumors and potential to enhance the efficacy of radiation therapy and chemotherapy make it an attractive candidate for cancer treatment. Further preclinical and clinical studies are needed to fully understand the potential of this compound for cancer treatment and other hypoxic diseases.

合成方法

The synthesis of N-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine involves the reaction of 4-(2-thienyl)-6-(trifluoromethyl)pyrimidine-2-amine with 2-amino-3-nitrophenol in the presence of a base to form the benzoxazole ring. The resulting compound is then reduced to the amine using palladium on carbon in the presence of hydrogen gas. The final product is a white crystalline powder that is soluble in DMSO and ethanol.

科学研究应用

N-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine has been extensively studied in preclinical models of cancer, including xenograft models and patient-derived tumor models. It has shown efficacy in a wide range of cancer types, including breast, lung, pancreatic, and colon cancer. This compound has also been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical models.

属性

IUPAC Name

N-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N4OS/c17-16(18,19)13-8-10(12-6-3-7-25-12)20-14(22-13)23-15-21-9-4-1-2-5-11(9)24-15/h1-8H,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYULLHRYBLVTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。